molecular formula C6H5ClFNO B3082661 (4-Chloro-3-fluoropyridin-2-yl)methanol CAS No. 113209-83-9

(4-Chloro-3-fluoropyridin-2-yl)methanol

Cat. No. B3082661
CAS RN: 113209-83-9
M. Wt: 161.56 g/mol
InChI Key: FWHCEZUYCIKQGH-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluoropyridin-2-yl)methanol is a chemical compound with the empirical formula C₆H₅ClFNO and a molecular weight of 161.56 g/mol . It belongs to the class of fluorinated pyridines and exhibits interesting properties due to its unique structure.


Synthesis Analysis

The synthesis of this compound involves the introduction of chlorine and fluorine atoms onto a pyridine ring. While specific synthetic routes may vary, it typically starts with a chlorination or fluorination reaction of a suitable precursor. Researchers have explored various methods to achieve this transformation, including heterolytic C-H bond cleavage and carbene intermediates .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Stavber and Zupan (1990) reported that pyridine reacts with CsSO4F in various solvents, including methanol, to produce different pyridine derivatives, indicating a potential application in synthetic chemistry (Stavber & Zupan, 1990).
    • Zhao et al. (2020) described a catalyst-free domino reaction involving N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine and ethyl 4-hydroxyalkyl-2-ynoate in methanol, useful for synthesizing various compounds (Zhao et al., 2020).
    • Sun et al. (2014) noted that (6-Amino-2-chloro-3-fluorophenyl)methanol is prepared via palladium-catalyzed C-H halogenation reactions, suggesting its role in the efficient synthesis of multi-substituted arenes (Sun, Sun, & Rao, 2014).
  • Spectroscopy and Molecular Structure Analysis :

    • Nibu et al. (2006) studied the infrared spectra of 2-fluoropyridine-methanol clusters, providing insights into the structure of hydrogen-bonded clusters, which is significant for molecular structure analysis (Nibu, Marui, & Shimada, 2006).
  • Material Science and Sensor Development :

    • Du (2010) synthesized a luminescent methanol sensor based on a platinum terpyridine complex, showcasing the potential of such compounds in sensor technology (Du, 2010).
  • Pharmaceutical and Biological Research :

    • Kiran et al. (2007) synthesized benzooxazaphosphininyl methanol derivatives that showed potential as antipathogens and plant nutrients, indicating an application in agricultural chemistry (Kiran et al., 2007).

Safety and Hazards

  • Safety Information : Buyer assumes responsibility to confirm product identity and purity. Sigma-Aldrich sells this product “as-is” without warranties .

properties

IUPAC Name

(4-chloro-3-fluoropyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHCEZUYCIKQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-fluoropyridin-2-yl)methanol

Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (16.18 ml) was added dropwise at 10°-15° to a solution of 2-methyl-3-fluoro-4-chloropyridine-N-oxide (6.17 g) in dichloromethane (50 ml). After three days at room temperature, methanol (30 ml) was added to the cooled solution. The excess solvent was removed and the residue dissolved in water. After basifying (NaOH), the solution was extracted with dichoromethane. The extracts were dried (K2CO3) and evaporated to dryness to give a solid which was purified by column chromatography (silica gel; 1% MeOH/CHCl3) to give 2-hydroxymethyl-3-fluoro-4-chloropyridine (3.8 g) m.p. indeterminate)
Quantity
16.18 mL
Type
reactant
Reaction Step One
Name
2-methyl-3-fluoro-4-chloropyridine-N-oxide
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-3-fluoropyridin-2-yl)methanol
Reactant of Route 2
(4-Chloro-3-fluoropyridin-2-yl)methanol
Reactant of Route 3
(4-Chloro-3-fluoropyridin-2-yl)methanol
Reactant of Route 4
(4-Chloro-3-fluoropyridin-2-yl)methanol
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(4-Chloro-3-fluoropyridin-2-yl)methanol
Reactant of Route 6
(4-Chloro-3-fluoropyridin-2-yl)methanol

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